molecular formula C18H16N2O4S B4168836 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Katalognummer B4168836
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: OLMUHSFTCCJAEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, also known as SIB-1757, is a small molecule that has been studied for its potential therapeutic applications. This compound has been shown to have an effect on various physiological and biochemical processes, making it an interesting target for further research. In

Wissenschaftliche Forschungsanwendungen

2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been studied for its potential therapeutic applications, particularly in the field of neurology. It has been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal activity. 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This has potential implications for the treatment of various neurological disorders such as epilepsy, anxiety, and insomnia.

Wirkmechanismus

The mechanism of action of 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with GABA receptors. Specifically, 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to bind to the benzodiazepine site on GABA-A receptors, leading to an enhancement of GABAergic neurotransmission. This results in an increase in inhibitory activity, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to have various biochemical and physiological effects. It has been shown to enhance GABAergic neurotransmission, leading to an increase in inhibitory activity. This can have a calming effect on the brain and may be useful in the treatment of anxiety and insomnia. 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy. Additionally, 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as an anti-anxiety medication.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments include its specificity for the benzodiazepine site on GABA-A receptors, as well as its ability to enhance GABAergic neurotransmission. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological processes. However, there are also limitations to using 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in lab experiments. For example, it may not be suitable for studying the effects of other neurotransmitter systems, as its effects are specific to GABA receptors. Additionally, its potential therapeutic applications may limit its use in certain experimental paradigms.

Zukünftige Richtungen

There are several future directions for research on 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia. Further research is needed to determine the efficacy and safety of 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide in these contexts. Another area of interest is the development of new compounds that target the GABAergic system, potentially with greater specificity and efficacy than 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Finally, there is a need for further research on the mechanisms underlying the effects of 2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, particularly with regard to its interaction with GABA receptors. This may lead to a better understanding of the role of the GABAergic system in various physiological and pathological processes.

Eigenschaften

IUPAC Name

2-(2-hydroxy-3-indol-1-ylpropyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-14(11-19-10-9-13-5-1-3-7-16(13)19)12-20-18(22)15-6-2-4-8-17(15)25(20,23)24/h1-10,14,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMUHSFTCCJAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 3
2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 5
2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
2-[2-hydroxy-3-(1H-indol-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.